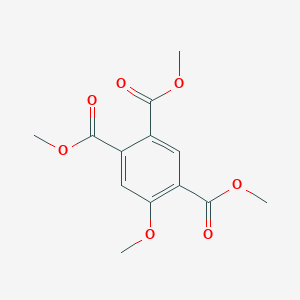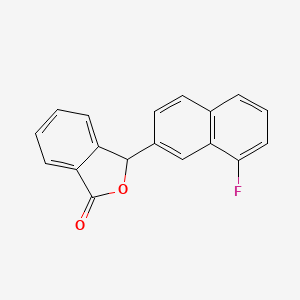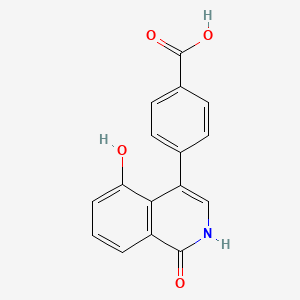
Trimethyl 5-methoxybenzene-1,2,4-tricarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trimethyl 5-methoxybenzene-1,2,4-tricarboxylate is a chemical compound with the molecular formula C12H14O7. It is known for its unique structure, which includes three carboxylate groups and a methoxy group attached to a benzene ring. This compound is used in various scientific research applications due to its reactivity and selectivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl 5-methoxybenzene-1,2,4-tricarboxylate typically involves the esterification of 5-methoxybenzene-1,2,4-tricarboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar process but on a larger scale. The reaction is conducted in large reactors with continuous stirring and temperature control to optimize yield and purity. The final product is often obtained through distillation or other purification techniques to meet industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
Trimethyl 5-methoxybenzene-1,2,4-tricarboxylate undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carboxylate groups can be reduced to form alcohols.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium methoxide (NaOCH3) and other nucleophiles are employed.
Major Products Formed
Oxidation: Formation of 5-hydroxybenzene-1,2,4-tricarboxylate.
Reduction: Formation of trimethyl 5-methoxybenzene-1,2,4-tricarbinol.
Substitution: Formation of various substituted benzene derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Trimethyl 5-methoxybenzene-1,2,4-tricarboxylate is utilized in several scientific research fields:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Used in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Trimethyl 5-methoxybenzene-1,2,4-tricarboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s carboxylate groups can form hydrogen bonds and ionic interactions with active sites, while the methoxy group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- Trimethyl 5-hydroxybenzene-1,2,4-tricarboxylate
- Trimethyl 5-methylbenzene-1,2,4-tricarboxylate
- Trimethyl 5-ethoxybenzene-1,2,4-tricarboxylate
Uniqueness
Trimethyl 5-methoxybenzene-1,2,4-tricarboxylate is unique due to its specific combination of functional groups, which confer distinct reactivity and selectivity. The presence of the methoxy group enhances its solubility and reactivity compared to similar compounds with different substituents.
Propiedades
Número CAS |
32136-60-0 |
|---|---|
Fórmula molecular |
C13H14O7 |
Peso molecular |
282.25 g/mol |
Nombre IUPAC |
trimethyl 5-methoxybenzene-1,2,4-tricarboxylate |
InChI |
InChI=1S/C13H14O7/c1-17-10-6-8(12(15)19-3)7(11(14)18-2)5-9(10)13(16)20-4/h5-6H,1-4H3 |
Clave InChI |
AAUNKVZRYQTUNI-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C(=C1)C(=O)OC)C(=O)OC)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(2H-1,3-Benzodioxol-5-yl)methyl]-2,3-dihydro-4H-1-benzopyran-4-one](/img/structure/B11841950.png)








![4-(4-Fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11841997.png)
![Ethanone, 1-[3,4-bis(acetyloxy)-2-naphthalenyl]-](/img/structure/B11841998.png)
![1,9-Dimethoxy-3-methyl-7,8-dihydro-6H-cyclopenta[g]isoquinoline-8-carboxylic acid](/img/structure/B11842004.png)

